molecular formula C19H17N3O3S B11536890 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11536890
M. Wt: 367.4 g/mol
InChI Key: KVDSTOBCWCSVMC-SRZZPIQSSA-N
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Description

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (–CH=N–). Schiff bases are widely recognized for their versatility in forming coordination complexes with metals, which can lead to significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 2-(quinolin-8-ylsulfanyl)acetohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(quinolin-8-ylsulfanyl)acetohydrazide: This intermediate is synthesized by reacting quinoline-8-thiol with chloroacetic acid hydrazide in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The prepared 2-(quinolin-8-ylsulfanyl)acetohydrazide is then reacted with 2-hydroxy-5-methoxybenzaldehyde in ethanol under reflux conditions to form the Schiff base.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Industrial processes might include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide, often in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is used as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it valuable for studying metal-ligand interactions and catalysis.

Biology and Medicine

The compound has shown potential in biological and medicinal research due to its antimicrobial and anticancer properties. Studies have indicated that its metal complexes exhibit enhanced biological activities compared to the free ligand, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity. Its metal complexes are also explored for their potential in industrial catalysis.

Mechanism of Action

The biological activity of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes. The azomethine group (–CH=N–) plays a crucial role in binding to metal ions, facilitating the formation of reactive oxygen species (ROS) that can induce cell death in cancer cells or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide stands out due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and reactivity. The presence of both hydroxyl and methoxy groups can enhance its ability to form hydrogen bonds and interact with biological targets, potentially leading to unique biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H17N3O3S/c1-25-15-7-8-16(23)14(10-15)11-21-22-18(24)12-26-17-6-2-4-13-5-3-9-20-19(13)17/h2-11,23H,12H2,1H3,(H,22,24)/b21-11+

InChI Key

KVDSTOBCWCSVMC-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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